molecular formula C12H14N2O6 B13712583 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid

Cat. No.: B13712583
M. Wt: 282.25 g/mol
InChI Key: VIVPKBQEXREGQI-UHFFFAOYSA-N
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Description

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is an organic compound that features both amino and nitro functional groups. This compound is of interest due to its unique structure, which includes a benzyl ether linkage and a nitro group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of 2-nitrobenzyl alcohol.

    Formation of Benzyl Ether: The 2-nitrobenzyl alcohol is then reacted with 5-oxopentanoic acid in the presence of a suitable base to form the benzyl ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The benzyl ether linkage allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzyl ethers.

Scientific Research Applications

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect molecular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 2-Amino-4-nitrobenzoic acid
  • 2-Amino-5-methylbenzoic acid

Uniqueness

2-Amino-5-((2-nitrobenzyl)oxy)-5-oxopentanoic acid is unique due to its benzyl ether linkage and the presence of both amino and nitro groups. This combination of functional groups allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C12H14N2O6

Molecular Weight

282.25 g/mol

IUPAC Name

2-amino-5-[(2-nitrophenyl)methoxy]-5-oxopentanoic acid

InChI

InChI=1S/C12H14N2O6/c13-9(12(16)17)5-6-11(15)20-7-8-3-1-2-4-10(8)14(18)19/h1-4,9H,5-7,13H2,(H,16,17)

InChI Key

VIVPKBQEXREGQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)CCC(C(=O)O)N)[N+](=O)[O-]

Origin of Product

United States

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